(3-Formylphenyl) 3-fluorobenzenesulfonate
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Overview
Description
(3-Formylphenyl) 3-fluorobenzenesulfonate is an organic compound with the molecular formula C13H9FO4S and a molecular weight of 280.27 g/mol. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a fluorobenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formylphenyl) 3-fluorobenzenesulfonate typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-formylphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Formylphenyl) 3-fluorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzenesulfonate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (3-Carboxyphenyl) 3-fluorobenzenesulfonate.
Reduction: (3-Hydroxymethylphenyl) 3-fluorobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Formylphenyl) 3-fluorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving formyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Formylphenyl) 3-fluorobenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The fluorobenzenesulfonate moiety can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Formylphenyl) benzenesulfonate
- (3-Formylphenyl) 4-fluorobenzenesulfonate
- (3-Formylphenyl) 2-fluorobenzenesulfonate
Uniqueness
(3-Formylphenyl) 3-fluorobenzenesulfonate is unique due to the specific positioning of the fluorine atom on the benzenesulfonate moiety. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-formylphenyl) 3-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4S/c14-11-4-2-6-13(8-11)19(16,17)18-12-5-1-3-10(7-12)9-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGBEKRVKSINIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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